![molecular formula C15H17F4N3O4 B1404671 (Z)-(1-Amino-2-{[(tert-Butoxy)carbonyl]amino}ethyliden)amino-5-Fluor-2-(Trifluormethyl)benzoat CAS No. 1610379-67-3](/img/structure/B1404671.png)
(Z)-(1-Amino-2-{[(tert-Butoxy)carbonyl]amino}ethyliden)amino-5-Fluor-2-(Trifluormethyl)benzoat
Übersicht
Beschreibung
(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C15H17F4N3O4 and its molecular weight is 379.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Die Verbindung (Z)-(1-Amino-2-{[(tert-Butoxy)carbonyl]amino}ethyliden)amino-5-Fluor-2-(Trifluormethyl)benzoat hat aufgrund ihrer einzigartigen chemischen Struktur mehrere potenzielle Anwendungen in der wissenschaftlichen Forschung. Hier finden Sie eine umfassende Analyse mit Schwerpunkt auf sechs verschiedenen Anwendungen:
Entwicklung von Pharmazeutika
Das Vorhandensein der Trifluormethylgruppe (-CF₃) in Pharmazeutika kann deren biologische Aktivität deutlich verbessern. Diese Verbindung mit ihrem Fluorgehalt könnte ein Vorläufer bei der Synthese von Medikamenten sein, die eine erhöhte metabolische Stabilität und Bioverfügbarkeit erfordern . Zum Beispiel enthalten Medikamente, die auf PI3Ks abzielen, die an der Zellproliferation und dem Stoffwechsel beteiligt sind, häufig Trifluormethylgruppen .
Synthese von Agrochemikalien
Verbindungen mit einer Trifluormethylgruppe sind bei der Entwicklung von Agrochemikalien von entscheidender Bedeutung. Sie werden verwendet, um Pestizide zu kreieren, die wirksamer und umweltstabiler sind. Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit dem Pyridin-Rest können zu neuartigen Agrochemikalien führen .
Materialwissenschaften
Die Trifluormethylgruppe kann die physikalischen Eigenschaften von Materialien verändern, wodurch diese Verbindung bei der Synthese von fortschrittlichen Materialien mit bestimmten gewünschten Eigenschaften, wie z. B. erhöhter Hitzebeständigkeit oder chemischer Reaktionsfähigkeit, nützlich ist .
Katalyse
In der Katalyse kann die Trifluormethylgruppe verwendet werden, um die Reaktivität und Selektivität von Katalysatoren zu verändern. Diese Verbindung könnte zur Entwicklung neuer katalytischer Systeme eingesetzt werden, die chemische Reaktionen erleichtern oder beschleunigen .
Veterinärmedizin
Ähnlich wie bei ihren Anwendungen in Humanpharmazeutika könnte diese Verbindung auch zur Entwicklung von Veterinärmedikamenten verwendet werden. Die durch die Trifluormethylgruppe verliehenen verbesserten Eigenschaften könnten zu effektiveren Behandlungen für Tiere führen .
Biomedizinische Forschung
In der biomedizinischen Forschung könnte diese Verbindung als Baustein für die Herstellung neuartiger Sonden oder Wirkstoffe für die Bildgebung oder Behandlung verwendet werden, wobei die einzigartigen elektronischen Eigenschaften der Trifluormethylgruppe genutzt werden .
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylidene]amino] 5-fluoro-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4N3O4/c1-14(2,3)25-13(24)21-7-11(20)22-26-12(23)9-6-8(16)4-5-10(9)15(17,18)19/h4-6H,7H2,1-3H3,(H2,20,22)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPGASYXAPSNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NOC(=O)C1=C(C=CC(=C1)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/OC(=O)C1=C(C=CC(=C1)F)C(F)(F)F)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene](/img/structure/B1404589.png)
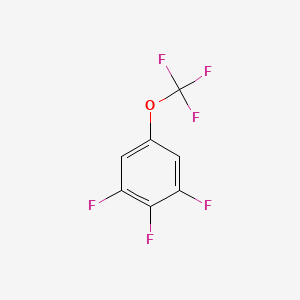
![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)
![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)
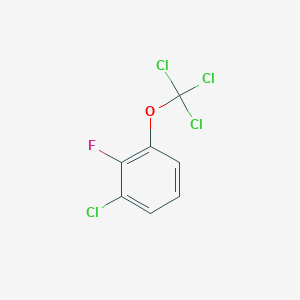
![1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404597.png)

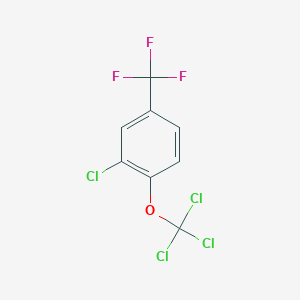
![1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1404602.png)
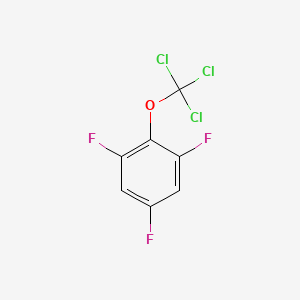
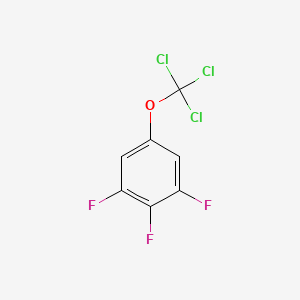
![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)
![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1404610.png)
